3-(2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamido)propanoic acid
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Overview
Description
3-(2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamido)propanoic acid is a complex organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 3-(2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamido)propanoic acid typically involves multiple steps. One common synthetic route starts with the preparation of 2-oxo-4-phenyl-2H-chromen-7-ol, which is then reacted with acetic anhydride to form 2-oxo-4-phenyl-2H-chromen-7-yl acetate. This intermediate is further reacted with 2-amino-3-propanoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Chemical Reactions Analysis
3-(2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamido)propanoic acid involves its interaction with specific molecular targets. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
3-(2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamido)propanoic acid can be compared with other chromen derivatives such as:
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Known for its antimicrobial activity.
4-methyl-2-oxo-2H-chromen-7-yl derivatives: Studied for their anti-inflammatory and antiviral properties
Properties
Molecular Formula |
C20H17NO6 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
3-[[2-(2-oxo-4-phenylchromen-7-yl)oxyacetyl]amino]propanoic acid |
InChI |
InChI=1S/C20H17NO6/c22-18(21-9-8-19(23)24)12-26-14-6-7-15-16(13-4-2-1-3-5-13)11-20(25)27-17(15)10-14/h1-7,10-11H,8-9,12H2,(H,21,22)(H,23,24) |
InChI Key |
OQDPNIQCFQXYFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)NCCC(=O)O |
Origin of Product |
United States |
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